molecular formula C16H26N2O6 B2565963 Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate CAS No. 1008272-57-8

Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate

Cat. No.: B2565963
CAS No.: 1008272-57-8
M. Wt: 342.392
InChI Key: IVPRTKUAVCJCST-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a ketone moiety at the 3-position, and a 2-substituted ethyl side chain terminating in a tetrahydrofuran (oxolan-2-ylmethoxy) group. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties and interact with biological targets .

Properties

IUPAC Name

tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6/c1-16(2,3)24-15(21)18-7-6-17-14(20)12(18)9-13(19)23-10-11-5-4-8-22-11/h11-12H,4-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPRTKUAVCJCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1CC(=O)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate typically involves multiple steps One common approach is to start with the piperazine ring and introduce the tert-butyl group through a tert-butoxycarbonyl (Boc) protection reaction The oxolan-2-ylmethoxy group can be introduced via an etherification reaction using appropriate alkylating agents

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Functional Groups

The compound features:

  • A piperazine ring
  • Oxo groups (ketone functionalities)
  • A tert-butyl ester group
  • An oxolan ring

Medicinal Chemistry

Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural components allow for the modification of biological activity, making it a valuable candidate for drug development.

Case Study: Neurological Disorders

Research has indicated that derivatives of piperazine compounds can exhibit neuroprotective effects. Tert-butyl 3-oxo derivatives are being explored for their potential to modulate neurotransmitter systems, which may provide therapeutic benefits for conditions such as anxiety and depression.

Organic Synthesis

This compound acts as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to create various derivatives through functionalization reactions.

Synthetic Routes

Common synthetic methods include:

  • Boc Protection : The introduction of the tert-butyl group via tert-butoxycarbonyl protection.
  • Etherification : The formation of the oxolan group through etherification reactions with appropriate alkylating agents.

Biological Studies

Tert-butyl 3-oxo derivatives are used in biological research to investigate interactions with specific molecular targets, such as enzymes or receptors. The oxo groups and the piperazine ring play crucial roles in these interactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo groups and the piperazine ring play crucial roles in these interactions, potentially inhibiting or modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents at Position 2 Substituents at Position 3 Boc Protection Key Functional Groups Reference
Target Compound 2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl] 3-oxo Yes Ketone, ether, oxolane -
tert-Butyl (E)-4-(2-oxo-2-((4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)amino)ethyl)piperazine-1-carboxylate (5g) 2-oxoethyl linked to arylacetamide 3-oxo (in indolinone) Yes Ketone, amide, indole
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridinylmethyl ester None Yes Ester, pyridine
tert-Butyl 4-cyanopiperazine-1-carboxylate Cyano group None Yes Nitrile
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate Phenyl group 3-oxo Yes Aromatic, ketone
tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate Methoxycarbonylmethyl None Yes Ester
Key Observations :
  • Position 2 Variability : The target compound’s oxolane-methoxyethyl side chain distinguishes it from analogues with aryl (e.g., phenyl in ), pyridinyl (), or simple alkyl/ester substituents (). This group enhances hydrophilicity compared to aromatic substituents.
  • Position 3 : Only the target compound and 5g retain a ketone at position 3, which may influence hydrogen-bonding capacity and conformational flexibility.
  • Boc Protection : All listed analogues retain the Boc group, critical for synthetic stability and solubility.
Table 2: Comparative Properties
Compound Name Water Solubility LogP (Predicted) Biological Activity
Target Compound Moderate (oxolane enhances solubility) ~2.5 Not reported; structural similarity suggests potential kinase or protease inhibition.
5g Low (aromatic groups reduce solubility) ~3.8 Pro-apoptotic activity in acute myeloid leukemia (IC₅₀ = 1.2 µM).
tert-Butyl 4-cyanopiperazine-1-carboxylate High (nitrile polarity) ~1.9 Intermediate in CNS drug synthesis.
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate Low ~3.2 Unspecified; phenyl group may enhance membrane permeability.
Key Insights :
  • The ketone at position 3 in the target compound and 5g may engage in hydrogen bonding with biological targets, as seen in isatin-derived anticancer agents .

Biological Activity

Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate, commonly referred to as TBOEP, is a synthetic compound belonging to the class of piperazine carboxylates. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and environmental studies.

TBOEP has the molecular formula C16H26N2O6C_{16}H_{26}N_{2}O_{6} and a molecular weight of 342.392 g/mol. It appears as a white crystalline powder with a melting point ranging from 147°C to 151°C. The compound is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.

Synthesis

The synthesis of TBOEP involves multiple steps, starting with tert-butyl 3-amino-2-hydroxy-2-methylpropanoate, which is reacted with oxalyl chloride followed by treatment with 2-oxo-2-(oxolan-2-ylmethoxy) acetic acid and piperazine. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

TBOEP's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxo groups and the piperazine ring are crucial for these interactions, potentially leading to inhibition or modulation of target molecules.

Antimicrobial Properties

Research indicates that compounds structurally related to TBOEP exhibit significant antimicrobial activity against Gram-positive bacteria. The mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways .

Neuropharmacological Effects

TBOEP has been investigated for its potential in treating neurological disorders. Its derivatives have shown promise as histamine H(3) receptor antagonists, which could be beneficial in managing conditions such as narcolepsy and obesity .

Study on Antitubercular Activity

A study explored the activity of TBOEP analogs against Mycobacterium tuberculosis. The compounds were screened for their ability to inhibit the essential polyketide synthase enzyme Pks13, which is crucial for mycobacterial survival. Some analogs demonstrated sub-micromolar IC50 values, indicating strong potential as antitubercular agents .

CompoundIC50 (μM)Target Enzyme
Compound 50< 1Pks13
Compound 105< 1Pks13

Environmental Impact Studies

TBOEP has also been studied for its environmental impact, particularly regarding its role as a flame retardant. Investigations reveal that it can disrupt endocrine systems in wildlife, raising concerns about its safety profile in industrial applications.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodReagent/ConditionsYieldPurity (NMR/MS)
A2M THF/H₂O, RT, 2h79%High (no HCl residues)
B1M HCl/EtOAc, RT, 5min60%Moderate (acidic byproducts)

How can spectroscopic data (NMR, MS) be interpreted to confirm the structure of this compound?

Basic Research Question
Critical spectroscopic features include:

  • ¹H NMR : Signals for tert-butyl (δ ~1.4 ppm), oxolane methoxy (δ ~3.5–4.0 ppm), and ketone-adjacent CH₂ groups (δ ~2.5–3.0 ppm).
  • ¹³C NMR : Peaks at ~155–160 ppm (carbamate C=O), ~170 ppm (ketone C=O), and ~75–80 ppm (oxolane carbons) .
  • MS (ESI) : Molecular ion [M+H]+ and fragments from Boc cleavage (e.g., m/z 214, 170) .

Advanced Analysis:

  • 2D NMR (COSY, HSQC) : Assigns coupling between oxolane protons and the ethyl-ketone backbone.
  • X-ray Crystallography : Resolves conformational preferences (e.g., piperazine chair vs. boat) and hydrogen-bonding networks, as seen in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate structures .

What strategies resolve contradictions in crystallographic data for tert-butyl piperazine derivatives?

Advanced Research Question
Discrepancies in bond lengths/angles may arise from:

  • Dynamic Disorder : Flexible oxolane or ethyl-ketone groups complicate electron density maps.
  • Twinning : Common in piperazine derivatives; use SHELXL’s TWIN commands for refinement .

Methodological Recommendations:

  • High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts.
  • Software Tools : SHELX suite (SHELXD for phasing, SHELXL for refinement) with Hirshfeld surface analysis to validate intermolecular interactions .

How does the oxolane-methoxyethyl substituent influence the compound’s reactivity and biological activity?

Advanced Research Question
The oxolane (tetrahydrofuran) group enhances solubility and acts as a hydrogen-bond acceptor, while the ethyl-ketone moiety may participate in Michael additions or Schiff base formation.

Q. Case Study :

  • Prolyl-Hydroxylase Inhibition : Analogous tert-butyl piperazine derivatives (e.g., Izilendustat precursors) use similar substituents to modulate enzyme binding via hydrophobic interactions .
  • Peptidomimetics : The oxolane group mimics peptide backbone conformations, enabling protease resistance .

Q. Table 2: Functional Group Contributions

GroupRoleExample Application
Oxolane-methoxySolubility/H-bondingDrug delivery systems
Ethyl-ketoneElectrophilic siteCrosslinking or prodrug activation

What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

Basic Research Question

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for steps involving Boc deprotection (e.g., HCl-mediated reactions) .
  • Drying Agents : Molecular sieves (4Å) in reaction mixtures prevent hydrolysis of the ketone or carbamate groups.

Advanced Tip :
Monitor reaction progress via in-situ FT-IR to detect carbonyl group stability (e.g., C=O stretches at ~1650–1750 cm⁻¹) .

How can computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • LogP Calculations : Predict lipophilicity using software like MarvinSuite (oxolane increases hydrophilicity).
  • Molecular Dynamics (MD) : Simulate membrane permeability via lipid bilayer models, leveraging the compound’s amphiphilic nature.
  • Docking Studies : Map interactions with targets (e.g., prolyl-hydroxylase) using AutoDock Vina and PDB structures .

What are the limitations of current synthetic methods, and how can they be improved?

Advanced Research Question

  • Low Yields in Acidic Conditions : Method B’s 60% yield stems from competing ester hydrolysis. Solution: Use milder acids (e.g., camphorsulfonic acid) or switch to enzymatic deprotection .
  • Scalability Issues : Batch processes may fail due to exothermic Boc deprotection. Continuous flow reactors improve heat dissipation and reproducibility .

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